S-Benzyl 4-methylbenzenesulfonothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-Benzyl 4-methylbenzenesulfonothioate: is an organic compound with the molecular formula C14H14O2S2 . It is a white to almost white crystalline solid that is soluble in organic solvents such as methanol, chloroform, and ethanol . This compound is used in various organic synthesis reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: S-Benzyl 4-methylbenzenesulfonothioate can be synthesized through the reaction of sodium 4-methylbenzenesulfonothioate with benzyl halides. The reaction typically involves the following steps :
Formation of Sodium 4-methylbenzenesulfonothioate: This is achieved by reacting 4-methylbenzenesulfonyl chloride with sodium sulfide.
Reaction with Benzyl Halides: The sodium 4-methylbenzenesulfonothioate is then reacted with benzyl halides (such as benzyl chloride) to form this compound.
Industrial Production Methods: Industrial production methods for this compound are similar to the synthetic routes mentioned above but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: S-Benzyl 4-methylbenzenesulfonothioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include thiols and amines.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
S-Benzyl 4-methylbenzenesulfonothioate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfur-containing compounds.
Biology: It is used in the study of enzyme mechanisms and protein folding due to its ability to form disulfide bonds.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-Benzyl 4-methylbenzenesulfonothioate involves the formation and cleavage of disulfide bonds. This compound can act as a source of thiols, which can participate in various biochemical processes. The molecular targets and pathways involved include:
Protein Folding: It assists in the formation of disulfide bonds in proteins, which is crucial for their proper folding and stability.
Enzyme Mechanisms: It can act as a substrate or inhibitor in enzyme-catalyzed reactions involving thiol-disulfide exchange.
Comparison with Similar Compounds
- S-Phenyl benzenesulfonothioate
- S-4-Bromobenzyl 4-methylbenzenesulfonothioate
- S-p-Tolyl 4-methylbenzenesulfonothioate
Comparison: S-Benzyl 4-methylbenzenesulfonothioate is unique due to its specific benzyl group, which imparts distinct reactivity and properties compared to other similar compounds. For example, S-Phenyl benzenesulfonothioate has a phenyl group instead of a benzyl group, which affects its reactivity and applications .
Properties
CAS No. |
16601-02-8 |
---|---|
Molecular Formula |
C14H14O2S2 |
Molecular Weight |
278.4 g/mol |
IUPAC Name |
1-benzylsulfanylsulfonyl-4-methylbenzene |
InChI |
InChI=1S/C14H14O2S2/c1-12-7-9-14(10-8-12)18(15,16)17-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
AJHXMWXYVYOBQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.